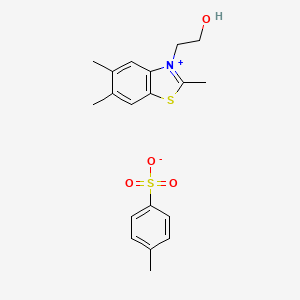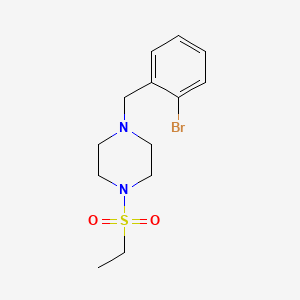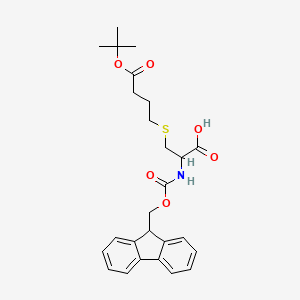![molecular formula C11H16FNO2 B12495772 2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol est un composé organique caractérisé par la présence d’un groupe fluorophényle lié à une fraction aminoéthoxyéthanol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol implique généralement la réaction de la 4-fluorobenzylamine avec l’oxyde d’éthylène dans des conditions contrôlées. La réaction est généralement réalisée en présence d’un catalyseur approprié, tel qu’un acide de Lewis, pour faciliter la formation du produit souhaité. Les conditions de réaction, y compris la température et la pression, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol peut impliquer des réacteurs à flux continu pour garantir une qualité et une évolutivité cohérentes. L’utilisation de techniques de purification avancées, telles que la distillation et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amine ou alcool correspondants.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactifs nucléophiles comme le méthylate de sodium (NaOMe) et le tert-butylate de potassium (KOtBu) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire du 4-fluorobenzaldéhyde ou de l’acide 4-fluorobenzoïque, tandis que la réduction peut produire du 4-fluorobenzylalcool ou des dérivés de la 4-fluorobenzylamine.
Applications de recherche scientifique
Le 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans l’étude des interactions enzymatiques et de la liaison des récepteurs en raison de ses caractéristiques structurales.
Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés et d’intermédiaires pour divers procédés industriels.
Applications De Recherche Scientifique
2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
Le mécanisme d’action du 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe fluorophényle améliore l’affinité de liaison du composé à ces cibles, tandis que la fraction aminoéthoxyéthanol facilite sa solubilité et sa biodisponibilité. Les voies exactes et les interactions moléculaires dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluorobenzylamine : Un précurseur dans la synthèse du 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol.
4-Fluorobenzylalcool : Un composé apparenté présentant des caractéristiques structurales similaires mais des groupes fonctionnels différents.
2-(2-{[(4-Chlorophényl)méthyl]amino}éthoxy)éthanol : Un composé similaire avec un atome de chlore au lieu de fluor.
Unicité
Le 2-(2-{[(4-Fluorophényl)méthyl]amino}éthoxy)éthanol est unique en raison de la présence de l’atome de fluor, qui confère des propriétés électroniques distinctes et améliore sa réactivité et son affinité de liaison dans diverses applications. La combinaison du groupe fluorophényle avec la fraction aminoéthoxyéthanol en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H16FNO2 |
|---|---|
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
2-[2-[(4-fluorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H16FNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Clé InChI |
XLZXGOVAEQIHGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCOCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)

![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)

![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
